![molecular formula C7H12N4O2 B1448413 tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate CAS No. 1461714-96-4](/img/structure/B1448413.png)
tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate
Overview
Description
“tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through various methods. One approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be complex. For instance, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Scientific Research Applications
Synthesis of Novel Compounds
The compound can be used in the synthesis of structurally novel derivatives by introducing a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
Medicinal Chemistry
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .
Antiviral Applications
The 1,2,4-triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
Fungal Infections Treatment
Voriconazole, another example of a drug that contains the 1,2,4-triazole motif, is used to treat serious fungal infections .
Coordination Chemistry
1,2,4-triazoles, especially bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
Drug Discovery and Materials Science
Taking into account the importance of the 1,2,4-triazole scaffold in drug discovery and materials science, compounds like “tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be valuable building blocks for lead-oriented synthesis .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-amino-1,2,4-triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBQOUDILKIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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